Papaverine
Overview
Description
Papaverine is an opium alkaloid antispasmodic drug, used primarily in the treatment of visceral spasms and vasospasms . It is used to produce erections in some men with erectile dysfunction . When papaverine is injected into the penis (intracavernosal), it increases blood flow to the penis, which results in an erection . Papaverine is also used to treat many conditions that cause spasm of smooth muscle .
Synthesis Analysis
The structure of papaverine was confirmed through its first synthesis by Pictet and Gamble in 1909 . The biosynthesis of tetrahydropapaverine (THP) and the semisynthesis of papaverine using microbially biosynthesized THP has been reported . Protein engineering was used to develop variants of two enzymes with improved nonnative activity on pathway intermediates .
Molecular Structure Analysis
Papaverine is a benzylisoquinoline alkaloid . It has four methoxy groups . Even if the molecule lacks a TV-methyl group, it still functions as a tertiary base . It is considered a pyridine derivative because it may be reduced to a secondary amine by adding four hydrogen atoms, with the heterocyclic ring fused to a benzene ring .
Chemical Reactions Analysis
Several chemical modifications of intermediate alkaloids are reported during the biosynthesis of papaverine . Subsequent O-methylation steps of methylnorlaudanosoline by 4’OMT and N7OMT produce (S)-norreticuline and (S)-norlaudanine, respectively .
Physical And Chemical Properties Analysis
Papaverine has a molecular formula of C20H21NO4 . Its average mass is 339.385 Da and its monoisotopic mass is 339.147064 Da . The density of papaverine is 1.2±0.1 g/cm3 .
Scientific Research Applications
Papaverine is a benzylisoquinoline alkaloid extracted from the Papaver somniferum plant . It has been shown to have a variety of biological activities . Here are some of the applications:
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Cancer Research : Papaverine has been shown to have anti-proliferative effects in several tumorigenic cell lines, including adenocarcinoma alveolar cancer (A549) and human hepatoma (HepG-2) cell lines . It inhibits phosphodiesterase 10A (PDE10A), resulting in the accumulation of cyclic adenosine 3′, 5′-monophosphate (cAMP) that affects multiple downstream pathways . This can affect mitochondrial metabolism through the activation of protein kinase A (PKA), which activates the mitochondrial complex I .
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Pharmaceutical Production : Tetrahydropapaverine (THP), a precursor in the production of the drugs atracurium and cisatracurium, can be biosynthesized in yeast . Papaverine is used as an antispasmodic during vascular surgery . The production of THP is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates .
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Treatment of Erectile Dysfunction : Papaverine has been used in the treatment of erectile dysfunction .
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Treatment of Postoperative Vasospasms : Papaverine has been used in the treatment of postoperative vasospasms .
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Treatment of Pulmonary Vasoconstriction : Papaverine has been used in the treatment of pulmonary vasoconstriction .
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Antiviral Activity : Papaverine has been shown to have antiviral activity .
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Vascular Spasms Treatment : Papaverine is used to treat many types of smooth muscle spasms such as “vascular spasms” associated with acute myocardial infarction and angina pectoris .
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Visceral Spasms Treatment : Papaverine is also used to treat "visceral spasms" .
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Cerebral and Coronary Vasodilator : Papaverine is used as a cerebral and coronary vasodilator in subarachnoid hemorrhage (combined with balloon angioplasty) and coronary artery bypass surgery .
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Microsurgery : Papaverine is used as a smooth muscle relaxant in microsurgery where it is applied directly to blood vessels .
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Cryopreservation : Papaverine is commonly used in cryopreservation of blood vessels along with the other glycosaminoglycans and protein suspensions . It functions as a vasodilator during cryopreservation when used in conjunction with verapamil, phentolamine, nifedipine, tolazoline or nitroprusside .
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Cardioprotective, Anti-inflammatory, Anticancer, Neuroprotective, and Gestational Actions : Current pharmacological research has revealed that papaverine demonstrates a variety of biological activities, including cardioprotective, anti-inflammatory, anticancer, neuroprotective, and gestational actions .
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Acute Mesenteric Ischemia Treatment : Papaverine is occasionally used in the treatment of acute mesenteric ischemia .
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Antispasmodic Drug : Papaverine is an opium alkaloid antispasmodic drug, used primarily in the treatment of visceral spasms and vasospasms (especially those involving the intestines, heart, or brain) .
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Treatment of Impotence and Vasospasms : Papaverine is used for the treatment of impotence and vasospasms .
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Relief of Cerebral and Peripheral Ischemia : Papaverine is a nonxanthine phosphodiesterase inhibitor for the relief of cerebral and peripheral ischemia associated with arterial spasm and myocardial ischemia complicated by arrhythmias .
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Direct-Acting Smooth Muscle Relaxant : Papaverine is a direct-acting smooth muscle relaxant used in the treatment of impotence and as a vasodilator, especially for cerebral vasodilation .
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Inhibition of Phosphodiesterases : The mechanism of its pharmacological actions is not clear, but it apparently can inhibit phosphodiesterases and it may have direct actions on calcium channels .
Future Directions
Papaverine demonstrates a variety of biological activities, including activity against erectile dysfunction, postoperative vasospasms, and pulmonary vasoconstriction, as well as antiviral, cardioprotective, anti-inflammatory, anticancer, neuroprotective, and gestational actions . It has the potential to control SARS-CoV-2 by preventing its cytopathic effect . Thus, papaverine is a potential natural drug candidate that may be utilized in the near future .
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZDYMELSJDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61-25-6 (hydrochloride) | |
Record name | Papaverine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023418 | |
Record name | Papaverine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Papaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
Sublimes at 135 °C | |
Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.733X10-5 mg/L at 37.5 °C, Slightly soluble in water; very soluble in ethanol, chloroform; soluble in acetone, benzene, pyridine, Almost insoluble in water. Soluble in hot benzene, glacial acetic acid, acetone; slightly soluble in chloroform, carbon tetrachloride, petroleum ether, In water, 35 mg/L at 17 °C, 1.29e-02 g/L | |
Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Papaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.337 g/cu cm at 20 °C | |
Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perhaps by its direct vasodilating action on cerebral blood vessels, Papaverine increases cerebral blood flow and decreases cerebral vascular resistance in normal subjects; oxygen consumption is unaltered. These effects may explain the benefit reported from the drug in cerebral vascular encephalopathy., ... In this study, /investigators/ examined the inhibitory mechanism of papaverine on carbachol (CCh)-induced contraction in the bovine trachea. Papaverine inhibited muscle contraction and increase in [Ca(2+)](i) level induced by CCh. Papaverine increased cAMP content but not cGMP content. Papaverine did not affect CCh-induced oxidized flavoproteins fluorescence or reduced pyridine nucleotides fluorescence. Papaverine (30 uM) remarkably inhibited muscle tension, but slightly decreased creatine phosphate and ATP contents. Iberiotoxin restored the inhibitions of muscle contraction and [Ca(2+)](i) level induced by papaverine or dibutyryl-cAMP. These results suggested that the relaxing mechanism of papaverine in the bovine trachea is mainly due to increases of cAMP content by inhibiting phosphodiesterase and the mechanism is partially involved in the activation of BK channel by cAMP., With large overdoses, papaverine is a potent inhibitor of cellular respiration and a weak calcium-channel blocking agent., To characterize the effects of papaverine on HERG channels expressed in Xenopus oocytes as well as cardiac action potential in rabbit ventricular myocytes. Conventional microelectrodes were used to record action potential in rabbit ventricular myocytes. HERG currents were recorded by 2-electrode voltage clamp technique in Xenopus oocytes injected with HERG cRNA. Papaverine increased the cardiac action potential duration in rabbit ventricular myocytes. It blocked heterologously-expressed HERG currents in a concentration-dependent manner (IC50 71.03+/-4.75 umol/L, NH 0.80, n=6), whereas another phosphodiesterase inhibitor, theophylline (500 umol/L), did not. The blockade of papaverine on HERG currents was not voltage-dependent. The slope conductance measured as a slope of the fully activated HERG current-voltage curves decreased from 78.03+/-4.25 muS of the control to 56.84+/-5.33, 36.06+/-6.53, and 27.09+/-5.50 uS (n=4) by 30, 100, and 300 umol/L of papaverine, respectively. Papaverine (100 umol/L) caused a 9 mV hyperpolarizing shift in the voltage-dependence of steady-state inactivation, but there were no changes in the voltage-dependence of HERG current activation. Papaverine blocked HERG channels in the closed, open, and inactivated states. These results showed that papaverine blocked HERG channels in a voltage- and state-independent manner, which may most likely be the major mechanism of papaverine-induced cardiac arrhythmia reported in humans., ...To identify the role of potassium and calcium channels in papaverine-induced vascular relaxation, ... the effect of papaverine on potassium and calcium channels in freshly isolated smooth muscle cells from rat basilar artery /was examined/. The isolation of rat basilar smooth muscle cells was performed by special techniques. The whole cell currents were recorded by whole cell patch clamp technique in freshly isolated smooth muscle cells from rat basilar artery. Papaverine was added to the bath solution. Papaverine of 100 uM into bath solution increased the amplitude of the outward K(+) current which was completely blocked by BKCa blocker, IBX (iberiotoxin) and a calcium chelator, BAPTA (1,2-bis(o-aminophenoxy) ethane-N,N,N',N'-tetraacetic acid) in whole cell mode. Papaverine (100 uM) also inhibited L type Ca(2+) current recorded in isolated smooth muscle cells from rat basilar artery. These results strongly suggest that Ca(2+)-activated potassium channels and L type Ca(2+) channels may be involved in papaverine-induced vascular relaxation in rat basilar artery., For more Mechanism of Action (Complete) data for PAPAVERINE (18 total), please visit the HSDB record page. | |
Record name | Papaverine | |
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Record name | PAPAVERINE | |
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Product Name |
Papaverine | |
Color/Form |
White prisms from alcohol-diethyl ether; needles from petroleum ether, Triboluminescent, orthorhombic prisms from alcohol + ether, White crystalline powder | |
CAS RN |
58-74-2, 61-25-6 | |
Record name | Papaverine | |
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Record name | PAPAVERINE | |
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Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Papaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147.5 °C, White, monoclinic prisms from water. MP: 224.5 °C; Very soluble in water, ethanol /Papaverine hydrochloride/ | |
Record name | Papaverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01113 | |
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Record name | PAPAVERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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